6-Chlorochroman-3-one

Description

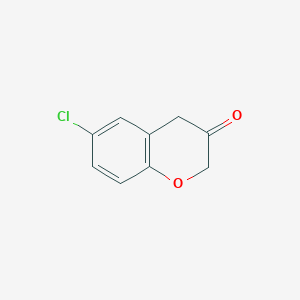

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBIZKTYVWJBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618440 | |

| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26371-48-2 | |

| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chlorochroman-3-one: Synthesis, Applications, and Experimental Protocols

Foreword: The Strategic Value of Halogenated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the chromanone scaffold stands out as a "privileged structure"—a molecular framework that frequently appears in a wide array of pharmacologically active compounds. The strategic introduction of a halogen, such as chlorine, onto this scaffold profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. This guide provides an in-depth examination of 6-Chlorochroman-3-one (CAS No. 26371-48-2), a key intermediate that serves as a versatile starting point for the synthesis of novel therapeutic agents and functional materials. We will move beyond simple data reporting to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Characteristics

6-Chlorochroman-3-one is a solid, bicyclic ketone. The electron-withdrawing nature of the chlorine atom at the 6-position and the carbonyl group at the 3-position make this molecule a valuable synthon for a variety of chemical transformations.

| Property | Value | Source |

| CAS Number | 26371-48-2 | [1][2] |

| Molecular Formula | C₉H₇ClO₂ | [3] |

| Molecular Weight | 182.60 g/mol | [3] |

| IUPAC Name | 6-chloro-2,3-dihydrochromen-3-one | [2] |

| Purity | Typically ≥99% | [1] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis of 6-Chlorochroman-3-one: A Mechanistic Approach

The synthesis of chroman-3-ones can be achieved through several routes. A common and effective method involves an intramolecular cyclization of a corresponding phenoxypropanoic acid derivative. This approach offers good control over the regiochemistry of the final product.

Conceptual Synthesis Workflow

The synthesis begins with a readily available starting material, 4-chlorophenol, and proceeds through the formation of an ether linkage followed by a Friedel-Crafts-type acylation to close the heterocyclic ring.

Caption: Synthetic pathway for 6-Chlorochroman-3-one.

Detailed Experimental Protocol: Synthesis via Intramolecular Acylation

This protocol is a representative method adapted from established syntheses of chromanone derivatives.[4][5] It is designed to be self-validating, with clear endpoints for each step.

Step 1: Formation of 3-(4-Chlorophenoxy)propanoic acid

-

Rationale: The initial step is a Williamson ether synthesis to couple the phenol with a three-carbon chain, followed by hydrolysis of the ester to the carboxylic acid required for cyclization.

-

Procedure: a. To a solution of 4-chlorophenol (1.0 eq) in a suitable solvent like acetone or ethanol, add sodium hydroxide (1.1 eq) and stir until a clear solution of the sodium phenoxide is formed. b. Add ethyl 3-bromopropanoate (1.05 eq) dropwise to the solution. c. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the reaction, filter off any salts, and evaporate the solvent under reduced pressure. e. To the resulting crude ester, add a 10% aqueous solution of sodium hydroxide and heat to 60-70°C for 2-3 hours to hydrolyze the ester. f. Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2. The carboxylic acid will precipitate. g. Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-chlorophenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Rationale: This is the key ring-closing step. A strong dehydrating acid catalyst like Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid) is used to promote the electrophilic attack of the carboxylic acid's carbonyl group onto the electron-rich aromatic ring.[4]

-

Procedure: a. Place the dried 3-(4-chlorophenoxy)propanoic acid (1.0 eq) in a round-bottom flask. b. Add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the acid) to the flask. c. Heat the mixture to 90-100°C with vigorous stirring for 2-4 hours. The viscosity will be high, so mechanical stirring is recommended. d. Monitor the reaction by TLC (a higher Rf value is expected for the product). e. After completion, cool the reaction slightly and pour it carefully onto crushed ice with stirring. f. The product will precipitate as a solid. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x). g. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 6-Chlorochroman-3-one.

Applications in Drug Discovery and Chemical Synthesis

6-Chlorochroman-3-one is not typically an end-product but rather a versatile intermediate. Its value lies in the reactivity of the ketone at the 3-position and the potential for further modification of the chroman core. Chromanone scaffolds are central to many compounds with promising biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[6][7]

Role as a Key Intermediate

The ketone functionality allows for a wide range of subsequent reactions, such as:

-

Reductions: To form the corresponding alcohol, 6-chlorochroman-3-ol.

-

Aldol Condensations: To introduce substituents at the 2-position.

-

Oxidation/Dehydrogenation: To form the corresponding 6-chlorochromone.

These transformations open pathways to diverse libraries of compounds for high-throughput screening in drug discovery programs.[10]

Caption: Derivatization pathways from 6-Chlorochroman-3-one.

Analytical Characterization Workflow

Rigorous analytical characterization is crucial to confirm the identity and purity of synthesized 6-Chlorochroman-3-one. A multi-technique approach is standard practice.

Standard Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information.

-

¹H NMR: Expect signals corresponding to the aromatic protons (with splitting patterns influenced by the chloro- and ether substituents) and the aliphatic protons of the dihydropyranone ring.

-

¹³C NMR: Expect a signal for the carbonyl carbon around 190-200 ppm, along with signals for the aromatic and aliphatic carbons.

-

-

Mass Spectrometry (MS): Confirms the molecular weight (182.60 g/mol ) and provides fragmentation patterns that can aid in structural confirmation. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) will be evident in the molecular ion peak (M and M+2).

-

Infrared (IR) Spectroscopy: A strong, sharp absorption peak around 1680-1700 cm⁻¹ is a key indicator of the ketone (C=O) functional group.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.[11]

Protocol: Purity Assessment by Reverse-Phase HPLC

-

Rationale: This method separates the target compound from non-polar and polar impurities, allowing for accurate quantification of purity.

-

Procedure: a. Sample Preparation: Prepare a stock solution of 6-Chlorochroman-3-one in acetonitrile or methanol at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase. b. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

- Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at 254 nm.

- Injection Volume: 10 µL. c. Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Safety, Handling, and Storage

Proper handling of 6-Chlorochroman-3-one is essential for laboratory safety. The related compound, 6-chlorochroman-4-one, is classified as harmful if swallowed.[12] Similar precautions should be taken.

| Hazard Aspect | Guideline |

| GHS Classification | Based on related compounds: Acute Toxicity, Oral (Warning)[12] |

| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, nitrile gloves, lab coat. |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry place (2-8°C recommended).[3] Protect from light and moisture. Store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

References

-

Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... - ResearchGate. Available from: [Link]

-

Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones - ResearchGate. Available from: [Link]

-

Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.... - ResearchGate. Available from: [Link]

-

6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem. Available from: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available from: [Link]

-

Synthesis of chromen‐3‐one derivatives. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed. Available from: [Link]

-

Chromanone and flavanone synthesis - Organic Chemistry Portal. Available from: [Link]

-

Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation - PubMed. Available from: [Link]

-

Organic Chemistry Ir And Nmr Cheat Sheet. Available from: [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv. Available from: [Link]

-

6-Chloroisochroman | C9H9ClO | CID 10487324 - PubChem - NIH. Available from: [Link]

-

SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC. Available from: [Link]

-

6-Chloro-3-formylchromone | C10H5ClO3 | CID 463777 - PubChem - NIH. Available from: [Link]

-

Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - Gupea. Available from: [Link]

-

III Analytical Methods. Available from: [Link]

-

Pyridinium chlorochromate - Wikipedia. Available from: [Link]

- Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents.

-

6-Chloroheptan-3-one | C7H13ClO | CID 129920966 - PubChem. Available from: [Link]

-

Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - RSC Publishing. Available from: [Link]

-

-

analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR. Available from: [Link]

-

-

Spectroscopy Problems - MSU chemistry. Available from: [Link]

Sources

- 1. 6-CHLOROCHROMAN-3-ONE, CasNo.26371-48-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 2. 6-Chloro-3-chromanone CAS#: 26371-48-2 [amp.chemicalbook.com]

- 3. 26371-48-2|6-Chlorochroman-3-one|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. ijrpc.com [ijrpc.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [gupea.ub.gu.se]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 6-Chlorochroman-3-one

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chlorochroman-3-one

In the landscape of modern drug discovery and development, the chromanone scaffold represents a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic system provides a defined three-dimensional orientation for substituent groups, making it an ideal template for designing ligands that can interact with high specificity at various biological targets. The introduction of a chlorine atom at the 6-position, yielding 6-Chlorochroman-3-one, further enhances its utility. The chloro-substituent is not merely a placeholder; it significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character. This "magic chloro" effect can be pivotal in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and can introduce crucial interactions, such as halogen bonding, within a protein's active site.[3][4]

This guide provides a comprehensive overview of the synthesis and detailed characterization of 6-Chlorochroman-3-one, designed for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of its synthesis, provide a robust, step-by-step protocol, and detail the analytical techniques required to verify its structure and purity with absolute confidence.

Part 1: Synthesis of 6-Chlorochroman-3-one

The most direct and widely adopted strategy for constructing the chromanone core is through an intramolecular cyclization reaction. The chosen synthetic pathway leverages the principles of electrophilic aromatic substitution, specifically an intramolecular Friedel-Crafts acylation, which is a robust and scalable method for forming the heterocyclic ring system.[5][6][7]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of 6-Chlorochroman-3-one reveals 3-(4-chlorophenoxy)propanoic acid as the key precursor. This precursor contains all the necessary atoms, correctly arranged, to undergo a Lewis acid-catalyzed intramolecular cyclization to form the target six-membered heterocyclic ring.

Caption: Retrosynthetic analysis of 6-Chlorochroman-3-one.

Synthesis Pathway: From Phenol to Chromanone

The forward synthesis is a two-step process commencing with commercially available starting materials: 4-chlorophenol and 3-chloropropanoic acid.

-

Step 1: Williamson Ether Synthesis to form the acid precursor, 3-(4-chlorophenoxy)propanoic acid.

-

Step 2: Intramolecular Friedel-Crafts Acylation/Cyclization to form the final product, 6-Chlorochroman-3-one.

Caption: Overall synthetic workflow for 6-Chlorochroman-3-one.

Detailed Experimental Protocol

Trustworthiness: This protocol is designed to be self-validating. Each step includes purification and checkpoints to ensure the material is suitable for the subsequent transformation, maximizing the overall yield and purity.

Step 1: Synthesis of 3-(4-chlorophenoxy)propanoic acid

-

Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq). Stir until a clear solution of the sodium phenoxide is obtained.

-

Reaction: To the phenoxide solution, add 3-chloropropanoic acid (1.1 eq). Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

-

Expertise & Experience: Using an excess of NaOH ensures complete deprotonation of the phenol and neutralizes the HCl byproduct formed during the substitution, driving the reaction to completion. Refluxing provides the necessary activation energy for the nucleophilic substitution.

-

-

Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture to pH ~2 with concentrated hydrochloric acid. A white precipitate will form.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 3-(4-chlorophenoxy)propanoic acid as a white crystalline solid.

Step 2: Synthesis of 6-Chlorochroman-3-one

-

Activation of Carboxylic Acid: In a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the dried 3-(4-chlorophenoxy)propanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Expertise & Experience: The conversion of the carboxylic acid to the more reactive acyl chloride is crucial for the subsequent Friedel-Crafts reaction. Thionyl chloride is an excellent reagent for this, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

-

-

Reaction: Gently heat the mixture to reflux for 1-2 hours until the evolution of gas ceases and the solid dissolves.

-

Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride under reduced pressure (distillation). This yields the crude 3-(4-chlorophenoxy)propanoyl chloride, which is typically used directly in the next step without further purification.

-

Intramolecular Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in a suitable dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, keeping the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Final Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford 6-Chlorochroman-3-one as a solid.

Part 2: Comprehensive Characterization

Once synthesized, the identity and purity of 6-Chlorochroman-3-one must be unequivocally confirmed. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties

| Property | Value | Source |

| IUPAC Name | 6-chloro-2,3-dihydrochromen-4-one | [8] |

| Molecular Formula | C₉H₇ClO₂ | [8] |

| Molecular Weight | 182.60 g/mol | [8] |

| Appearance | Off-white to light yellow solid | (Typical) |

| CAS Number | 37674-72-9 | [8] |

Spectroscopic Analysis

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent, such as deuterochloroform (CDCl₃).[9]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.80 | d | 1H | H-5 | Aromatic proton ortho to the carbonyl group, deshielded. |

| ~ 7.45 | dd | 1H | H-7 | Aromatic proton meta to carbonyl and ortho to chlorine. |

| ~ 6.95 | d | 1H | H-8 | Aromatic proton ortho to the ether oxygen, shielded. |

| ~ 4.60 | t | 2H | H-2 | Methylene protons adjacent to the ether oxygen. |

| ~ 2.85 | t | 2H | H-3 | Methylene protons adjacent (alpha) to the carbonyl group. |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 191 | C-4 | Carbonyl carbon, highly deshielded. |

| ~ 160 | C-8a | Aromatic carbon attached to the ether oxygen. |

| ~ 136 | C-7 | Aromatic CH carbon. |

| ~ 128 | C-5 | Aromatic CH carbon. |

| ~ 127 | C-6 | Aromatic carbon attached to chlorine. |

| ~ 120 | C-4a | Aromatic quaternary carbon. |

| ~ 119 | C-8 | Aromatic CH carbon. |

| ~ 68 | C-2 | Methylene carbon attached to the ether oxygen. |

| ~ 38 | C-3 | Methylene carbon alpha to the carbonyl. |

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[10][11]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~ 2980-2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~ 1685 | Strong, Sharp | C=O Stretch | Ketone |

| ~ 1600, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1250 | Strong | C-O-C Stretch | Aryl-Alkyl Ether |

| ~ 830 | Strong | C-H Bend | 1,2,4-Trisubstituted Benzene |

| ~ 750 | Medium | C-Cl Stretch | Aryl Halide |

2.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation | Rationale |

| 182 / 184 | [M]⁺ / [M+2]⁺ | Molecular ion peaks. The characteristic ~3:1 ratio confirms the presence of one chlorine atom due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[12][13] |

| 154 / 156 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule, a common fragmentation for ketones. |

| 126 | [M - CO - C₂H₂]⁺ | Subsequent loss of acetylene from the heterocyclic ring. |

Conclusion and Future Directions

This guide has outlined a reliable and well-established pathway for the synthesis of 6-Chlorochroman-3-one, grounded in the fundamental principles of organic chemistry. The detailed characterization protocol provides a robust framework for verifying the structural integrity and purity of the final compound, a critical step for its application in any research or development setting. As a versatile synthetic intermediate, 6-Chlorochroman-3-one serves as a valuable starting point for the elaboration of more complex molecular architectures, particularly in the pursuit of novel therapeutic agents where the chromanone core can be strategically functionalized to optimize biological activity and pharmacokinetic properties.[2][14]

References

- Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents.

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals . Available at: [Link]

-

Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... - ResearchGate . Available at: [Link]

-

First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - RSC Publishing . Available at: [Link]

-

CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA . Available at: [Link]

-

Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... - ResearchGate . Available at: [Link]

-

Synthesis of 6-chlorohexanol - ResearchGate . Available at: [Link]

-

Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA - PubMed . Available at: [Link]

-

Synthesis and Evaluation of Ester Derivatives of 10-Hydroxycanthin-6-one as Potential Antimicrobial Agents - MDPI . Available at: [Link]

-

SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS - IJRPC . Available at: [Link]

-

Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.... - ResearchGate . Available at: [Link]

-

Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry . Available at: [Link]

-

Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones - ResearchGate . Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts . Available at: [Link]

-

6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem . Available at: [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications . Available at: [Link]

-

5.2 Mass Spectrometry - Chemistry LibreTexts . Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central . Available at: [Link]

-

Chloro pattern in Mass Spectrometry - YouTube . Available at: [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH . Available at: [Link]

-

12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax . Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data . Available at: [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH . Available at: [Link]

-

Infrared Spectroscopy - CDN . Available at: [Link]

-

Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones - ResearchGate . Available at: [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv . Available at: [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach - PMC - PubMed Central . Available at: [Link]

-

1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (NP0057316) - NP-MRD . Available at: [Link]

-

An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes . Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products . Available at: [Link]

-

IR Spectroscopy - Basic Introduction - YouTube . Available at: [Link]

-

Synthesis route of target compounds 6a ∼ v. Reagents and conditions: (i) TsCl, triethylamine, DCM, 25 °C - ResearchGate . Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH . Available at: [Link]

-

Fig. 3. 1 H-NMR data of chloromethylcatechols formed from 2-and... - ResearchGate . Available at: [Link]

-

mass spectra - the M+2 peak - Chemguide . Available at: [Link]

-

Intramolecular Friedel Craft Reaction I Electrophilic Aromatic Substitution I @GuruprakashAcademy - YouTube . Available at: [Link]

-

Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry . Available at: [Link]

-

Synthesis of piperazines - Organic Chemistry Portal . Available at: [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. youtube.com [youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6-Chlorochroman-3-one: A Versatile Heterocyclic Scaffold for Modern Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive overview of 6-chlorochroman-3-one, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will delve into its synthesis, explore its chemical reactivity, and highlight its applications as a scaffold for the development of novel bioactive molecules and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Chromanone Core

The chromanone skeleton is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. The incorporation of a chlorine atom at the 6-position of the chroman-3-one core modulates the electronic properties of the aromatic ring, influencing the molecule's reactivity and its potential interactions with biological targets. This strategic halogenation can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of derivative compounds, making 6-chlorochroman-3-one a highly valuable and versatile starting material.[1][2]

This guide will serve as a detailed resource for harnessing the synthetic potential of 6-chlorochroman-3-one, providing a foundation for innovation in both academic and industrial research settings.

Synthesis of 6-Chlorochroman-3-one: A Two-Step Approach

A robust and scalable synthesis of 6-chlorochroman-3-one can be achieved through a two-step sequence involving the formation of a phenoxypropanoic acid intermediate followed by an intramolecular Friedel-Crafts acylation.[3][4] This method offers a logical and efficient pathway from readily available starting materials.

Caption: Synthetic pathway to 6-chlorochroman-3-one.

Experimental Protocol: Synthesis of 3-(4-chlorophenoxy)propanoic acid

This initial step involves a Michael addition of 4-chlorophenol to acrylic acid. The use of a base facilitates the deprotonation of the phenol, generating a more nucleophilic phenoxide ion.

Materials:

-

4-Chlorophenol

-

Acrylic acid

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

-

To the resulting solution, add acrylic acid (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and acidify with concentrated HCl until the pH is approximately 2.

-

The product will precipitate out of the solution. If not, extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-chlorophenoxy)propanoic acid as a solid.

Rationale: The basic conditions are crucial for generating the phenoxide, which is a soft nucleophile that readily adds to the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid. Acidification in the workup protonates the carboxylate to yield the desired product.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The second step is the cyclization of the propanoic acid intermediate to form the chromanone ring. This is an electrophilic aromatic substitution reaction.[4][5]

Materials:

-

3-(4-chlorophenoxy)propanoic acid

-

Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, if using AlCl₃)

-

Ice-water

-

Sodium bicarbonate solution

-

Ethyl acetate

Procedure (using PPA):

-

Place 3-(4-chlorophenoxy)propanoic acid (1.0 eq) in a round-bottom flask.

-

Add polyphosphoric acid (10-20 times the weight of the starting material) and heat the mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Pour the hot reaction mixture slowly into a beaker of ice-water with stirring.

-

The product will precipitate. Filter the solid, wash with water, and then with a saturated sodium bicarbonate solution until the washings are neutral.

-

Recrystallize the crude product from ethanol or purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure 6-chlorochroman-3-one.

Rationale: PPA serves as both the acidic catalyst and the solvent. The acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage, leading to the formation of the six-membered heterocyclic ring.[5]

Physicochemical and Spectroscopic Characterization

| Property | Value | Reference |

| CAS Number | 26371-48-2 | [6] |

| Molecular Formula | C₉H₇ClO₂ | [6] |

| Molecular Weight | 182.60 g/mol | [7] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Boiling Point | 324.0 ± 42.0 °C (Predicted) | [6] |

| Density | 1.345 ± 0.06 g/cm³ (Predicted) | [6] |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ 7.7-7.8 (d, 1H): Aromatic proton at C5, ortho to the carbonyl group.

-

δ 7.3-7.4 (dd, 1H): Aromatic proton at C7, meta to the carbonyl and ortho to the chlorine.

-

δ 6.9-7.0 (d, 1H): Aromatic proton at C8, ortho to the ether oxygen.

-

δ 4.6-4.7 (s, 2H): Methylene protons at C2.

-

δ 3.6-3.7 (s, 2H): Methylene protons at C4.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~205: Carbonyl carbon (C3).

-

δ ~160: Aromatic carbon attached to the ether oxygen (C8a).

-

δ ~130-135: Aromatic carbons (C5, C7, C6).

-

δ ~120-125: Aromatic carbons (C4a, C8).

-

δ ~70: Methylene carbon adjacent to the ether oxygen (C2).

-

δ ~45: Methylene carbon adjacent to the carbonyl group (C4).

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3100-3000: Aromatic C-H stretch.

-

~2950-2850: Aliphatic C-H stretch.

-

~1720-1740: Strong C=O stretch (ketone).[8]

-

~1600, ~1480: Aromatic C=C stretches.

-

~1250-1200: Aryl-O-Alkyl ether C-O stretch.

-

~800-850: C-Cl stretch.

Mass Spectrometry (EI):

-

m/z 182/184: Molecular ion peak (M⁺) and its M+2 isotope peak, characteristic of a chlorine-containing compound in an approximate 3:1 ratio.[9]

-

m/z 154/156: Loss of CO.

-

m/z 125: Loss of CO and C₂H₃.

Reactivity and Synthetic Applications

6-Chlorochroman-3-one is a versatile building block due to the presence of multiple reactive sites. The C3-carbonyl group is a key handle for a variety of transformations, while the aromatic ring can undergo further substitutions.

Caption: Key reaction pathways of 6-chlorochroman-3-one.

Reactions at the C3-Carbonyl Group

The ketone functionality at the C3 position is a prime site for nucleophilic addition and condensation reactions.

-

Reduction: The carbonyl can be readily reduced to the corresponding secondary alcohol, 6-chlorochroman-3-ol, using standard reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in further functionalization, such as esterification or etherification.

-

Condensation Reactions: The α-protons at the C2 and C4 positions are acidic and can be deprotonated to form an enolate. This enolate can then participate in various condensation reactions:

-

Aldol Condensation: Reaction with aldehydes or ketones under basic or acidic conditions can lead to the formation of β-hydroxy ketones, which can be subsequently dehydrated.

-

Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a weak base can yield α,β-unsaturated products.[10]

-

Mannich Reaction: While not directly on the C3-carbonyl, related chroman-4-ones undergo Mannich reactions at the C3 position, suggesting similar reactivity for 6-chlorochroman-3-one at its α-positions (C2 and C4).[11]

-

Application in the Synthesis of Bioactive Molecules

The chromanone scaffold is a core component of many compounds with therapeutic potential. While specific examples originating directly from 6-chlorochroman-3-one are emerging, its structural analogues are well-represented in medicinal chemistry literature. For instance, substituted chroman-4-ones have been developed as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. The 6-chloro substituent is often incorporated to enhance biological activity.[1]

Example Application: Synthesis of Spirocyclic Compounds

The C3-carbonyl group makes 6-chlorochroman-3-one an excellent precursor for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid, three-dimensional structures. For example, a reaction with a bifunctional nucleophile, such as a 1,2-amino alcohol, could lead to the formation of a spiro-oxazolidine derivative.

Safety and Handling

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

For long-term storage, keeping under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[6]

Conclusion

6-Chlorochroman-3-one is a valuable heterocyclic building block with significant potential for the synthesis of complex molecular architectures. Its straightforward synthesis and the versatile reactivity of its C3-carbonyl group and α-protons make it an attractive starting material for the development of novel compounds in medicinal chemistry and materials science. This guide has provided a foundational understanding of its synthesis, characterization, and reactivity, offering researchers a solid platform from which to explore the full potential of this promising scaffold.

References

-

Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

ACS Publications. (2010). Synthesis of 2,3,6,8-Tetrasubstituted Chromone Scaffolds. The Journal of Organic Chemistry. Retrieved from [Link]

-

G. R. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

S. F. M. Bare, et al. (2024). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

M. Fridén-Saxin, et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Retrieved from [Link]

-

M. A. Ibrahim, et al. (2018). Cascade reactions between 2-substituted-3-(4-oxo-4H-chromen-3-yl)acrylonitriles with benzylamine and p-toluidine. Arkivoc. Retrieved from [Link]

-

MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Retrieved from [Link]

-

F. F. Ewies, et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chlorochroman-4-one. Retrieved from [Link]

-

ChemRxiv. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Retrieved from [Link]

-

Wallén, E. A. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters. Retrieved from [Link]

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ACS Publications. (2010). Synthesis of 2,3,6,8-Tetrasubstituted Chromone Scaffolds. The Journal of Organic Chemistry. Retrieved from [Link]

-

Science and Education Publishing. (2019). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Chemical Education. Retrieved from [Link]

-

MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Retrieved from [Link]

-

ResearchGate. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MDPI. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules. Retrieved from [Link]

-

Arkivoc. (2018). Cascade reactions between 2-substituted-3-(4-oxo-4H-chromen-3-yl)acrylonitriles with benzylamine and p-toluidine. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 6-Chlorochroman-3-one. Retrieved from [Link]

-

MDPI. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. Retrieved from [Link]

-

SciSpace. (1965). The NMR Spectra of Some Chroman Derivatives. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

PubMed Central. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of chlorobenzene. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. 6-Chloro-3-chromanone CAS#: 26371-48-2 [amp.chemicalbook.com]

- 7. 6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Domino reactions of chromones with activated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [gupea.ub.gu.se]

- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Chromanone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery & Development Professionals

Abstract

The chroman-4-one (chromanone) framework, a key heterocyclic motif found in a plethora of natural products, has garnered significant attention in medicinal chemistry as a "privileged scaffold."[1] Its inherent structural features and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents across a wide spectrum of diseases. Structurally, the absence of the C2-C3 double bond distinguishes chromanones from the related chromones, leading to significant variations in their biological activities.[1][2] This technical guide provides a comprehensive overview of the medicinal chemistry applications of chromanones, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the causality behind experimental designs, provide detailed protocols for synthesis and biological evaluation, and elucidate the structure-activity relationships that govern the therapeutic potential of this versatile core.

The Chromanone Core: Structural Significance and Synthetic Strategies

The chromanone skeleton consists of a benzene ring fused to a dihydropyran ring.[1] This deceptively simple structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The carbonyl group at the C4 position, the oxygen heteroatom, and the accessible C2, C3, C5, C6, C7, and C8 positions on the bicyclic ring system all serve as handles for derivatization.

Rationale for Synthetic Exploration

While many chromanones are found in nature, their isolation can be challenging and often results in low yields.[1][3] This limitation has spurred the development of robust synthetic methodologies to access a wider diversity of chromanone analogs for pharmacological screening.[1][3] Synthetic approaches not only provide a reliable source of these compounds but also enable systematic structure-activity relationship (SAR) studies, which are crucial for lead optimization.

Representative Synthetic Protocol: Synthesis of 2-Aryl-Chroman-4-ones

The synthesis of 2-aryl-chroman-4-ones, a prominent class of biologically active chromanones, can be achieved through various methods. A common and effective strategy involves the intramolecular cyclization of 2'-hydroxychalcones. The following protocol outlines a general procedure.

Experimental Protocol: Synthesis of 2-Aryl-Chroman-4-ones via Intramolecular Cyclization

-

Step 1: Synthesis of 2'-Hydroxychalcone Intermediate.

-

To a solution of an appropriate 2'-hydroxyacetophenone (1.0 eq.) and an aromatic aldehyde (1.1 eq.) in ethanol, add a catalytic amount of a base (e.g., aqueous NaOH or KOH).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the 2'-hydroxychalcone.

-

Filter the precipitate, wash with water until neutral, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Step 2: Intramolecular Cyclization to form the Chromanone Ring.

-

Dissolve the purified 2'-hydroxychalcone (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of an acid (e.g., concentrated H₂SO₄ or HCl) or a base (e.g., sodium acetate).

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (if an acid catalyst was used) or acid (if a base catalyst was used).

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer and purify the crude 2-aryl-chroman-4-one by column chromatography on silica gel.

-

Causality of Experimental Choices: The Claisen-Schmidt condensation in Step 1 is a reliable method for forming the α,β-unsaturated ketone system of the chalcone. The use of a base catalyst facilitates the deprotonation of the acetophenone, initiating the condensation with the aldehyde. The subsequent acid or base-catalyzed intramolecular Michael addition in Step 2 is a classic strategy for forming the dihydropyran ring of the chromanone. The choice between acid or base catalysis can depend on the specific substituents on the aromatic rings.

Anticancer Applications of Chromanones

Chromanone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.[3][4]

Targeting the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its overactivation is a common feature in many cancers.[5][6] Several chromanone derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[5]

HM-Chromanone, a homoisoflavonoid, has been shown to alleviate hyperglycemia by activating the PI3K/Akt pathway, demonstrating the role of this scaffold in modulating this critical signaling cascade.[5][7] In the context of cancer, inhibition of this pathway by chromanone derivatives can lead to decreased cell proliferation and survival. The mechanism often involves the chromanone binding to the ATP-binding pocket of PI3K or Akt, thereby preventing their kinase activity. This leads to a downstream cascade of events, including the deactivation of mTOR and the activation of pro-apoptotic proteins.[6]

Structure-Activity Relationship (SAR) for Anticancer Activity

Systematic studies on 3-benzylidene-chromanones have provided valuable insights into their SAR. The nature and position of substituents on both the chromanone core and the benzylidene moiety significantly influence their cytotoxic potency.

| Compound Series | Key Structural Features | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| 3-Benzylidene-chromanones | Unsubstituted Phenyl at C2 | HL-60, NALM-6, WM-115 | Varies | [1] |

| Spiropyrazoline Analogues | Pyrazoline ring fused at C3 | HL-60 | Lower than parent | [1] |

| 3-Benzylidene-4-chromanones | Various aryl substituents | Molt 4/C8, CEM | Low micromolar | [8] |

| 3-Benzylidene-chromanones | Nitro group on aromatic ring | MCF-7 | 31-95 ppm | [4] |

| Dimeric Chromanones | Paecilin derivatives | MIA-PaCa-2 | 2.1 - 2.6 | [9] |

Key SAR Insights:

-

The incorporation of a pyrazoline ring into the 3-benzylidene-chromanone scaffold has been shown to improve anticancer activity.[1]

-

Substitutions on the benzylidene ring play a crucial role, with electron-withdrawing groups like nitro often enhancing cytotoxicity.[4]

-

The overall shape and topography of the molecule, influenced by the substituents, are critical for its interaction with biological targets.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the chromanone derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Applications of Chromanones

Chronic inflammation is a key pathological feature of numerous diseases. Chromanone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.[10]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules.[11][12] The inhibition of the NF-κB pathway is a key mechanism by which many anti-inflammatory compounds exert their effects. HM-chromanone has been shown to attenuate TNF-α-mediated inflammation by controlling the NF-κB pathway.[11]

Chromanone derivatives can inhibit the NF-κB pathway at multiple levels. A key point of intervention is the IκB kinase (IKK) complex. By inhibiting IKK, chromanones prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[13] This prevents the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[11][13]

Key Structural Features for Anti-inflammatory Activity

-

Substitution on the Aromatic Rings: The presence of hydroxyl and methoxy groups on the chromanone core can influence anti-inflammatory activity.

-

The Benzylidene Moiety: For 3-benzylidene-chromanones, the substitution pattern on the benzylidene ring is critical.

-

Homoisoflavonoids: This subclass of chromanones, such as cremastranone, has shown significant anti-inflammatory and antiangiogenic properties.[14][15]

Antimicrobial Applications of Chromanones

The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Chromanone derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi.[16][17]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of chromanones are diverse and can include:

-

Disruption of the Bacterial Cell Membrane: Some derivatives can dissipate the bacterial membrane potential, leading to cell death.

-

Inhibition of Essential Enzymes: Chromanones can inhibit key bacterial enzymes such as DNA topoisomerase IV.

-

Inhibition of Biofilm Formation: Certain chromanones have shown efficacy against biofilm-forming pathogens like Candida albicans.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

| Derivative Type | Key Structural Features | Target Microorganism | MIC (µg/mL) | Reference(s) |

| Dimeric Chromanones | Compound 10 | Bacillus cereus | 4 | [9] |

| Penialidin C (8) | Dimeric Chromanone | Enterococcus faecalis | 8 | [18] |

| 2-(1H-indol-3-yl)-chromen-4-ones | 5,7-dimethoxy substitution | E. coli | 6.5 | [17] |

| 2-(2-chloroquinolin-3-yl)-chromen-4-ones | Methoxy substitution | Various bacteria | Varies | [17] |

| Spirochromanones | Thiochromanone ring | P. aeruginosa | 64 | [19] |

Key SAR Insights:

-

Heterocyclic Substitutions: Replacing the phenyl group at the C-2 position with heterocyclic moieties like indole and quinoline can lead to potent antibacterial and antifungal agents.[17]

-

Dimeric Structures: Dimeric chromanones isolated from fungal sources have shown significant antibacterial activity.[9][18]

-

Spirocyclic Systems: The introduction of a spirocyclic system can enhance antimicrobial potency.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the chromanone compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Future Perspectives and Conclusion

The chromanone scaffold continues to be a highly valuable template in drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of new therapeutic agents. Future research will likely focus on:

-

Development of more selective and potent analogs: Through computational modeling and advanced synthetic strategies.

-

Elucidation of novel mechanisms of action: To identify new cellular targets.

-

Exploration of new therapeutic areas: Including neurodegenerative diseases and metabolic disorders.

-

Preclinical and clinical development: Advancing the most promising chromanone-based candidates through the drug development pipeline.[15]

References

-

Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules. [Link]

-

Design, synthesis and antiproliferative activity of some 3-benzylidene-2,3-dihydro-1-benzopyran-4-ones which display selective toxicity for malignant cells. European Journal of Medicinal Chemistry. [Link]

-

Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities. ResearchGate. [Link]

-

HM-Chromanone Alleviates Hyperglycemia by Activating AMPK and PI3K/AKT Pathways in Mice Fed a High-Fat Diet. Nutrients. [Link]

-

Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. Asian Journal of Chemistry. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

-

Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega. [Link]

-

Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes. MDPI. [Link]

-

Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry. [Link]

-

HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes. European Journal of Pharmacology. [Link]

-

Structure of 3-benzylidene-4-chromanones as rigid analogs of chalcones... ResearchGate. [Link]

-

New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities. RSC Advances. [Link]

-

Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity. Marine Drugs. [Link]

-

HM-Chromanone Alleviates Hyperglycemia by Activating AMPK and PI3K/AKT Pathways in Mice Fed a High-Fat Diet. PubMed. [Link]

-

Discovery of Novel Flavanone Derivatives as Candidate Compounds for the Treatment of Intractable Amyloid Disease. University of Toyama. [Link]

-

Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel Homoisoflavonoids for Retinal Neovascularization. ACS Medicinal Chemistry Letters. [Link]

-

Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. ResearchGate. [Link]

-

Flavonoid. Wikipedia. [Link]

-

Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules. [Link]

-

MIC values (in µg/mL) of the target compounds 4 and 9 against... ResearchGate. [Link]

-

Screening Anti-Inflammatory Effects of Flavanones Solutions. Molecules. [Link]

-

Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules. [Link]

-

Flavonoid Derivatives Target the Source of Inflammation and Cancer. Medindia. [Link]

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry. [Link]

-

Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega. [Link]

-

Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International Journal of Molecular Sciences. [Link]

-

Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Molecular Pharmacology. [Link]

-

The PI3K/AKT pathway in obesity and type 2 diabetes. Nature Reviews Endocrinology. [Link]

-

Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical). Cells. [Link]

-

Advances in NF-κB Signaling Transduction and Transcription. Cellular & Molecular Immunology. [Link]

-

Akt-dependent regulation of NF-κB is controlled by mTOR and Raptor in association with IKK. Genes & Development. [Link]

-

Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway. Mechanisms of Ageing and Development. [Link]

-

Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry. [Link]

-

The PI3K/AKT pathway in obesity and type 2 diabetes. Nature Reviews Endocrinology. [Link]

-

Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry. [Link]

-

The PI3K/AKT pathway in obesity and type 2 diabetes. Nature Reviews Endocrinology. [Link]

-

Akt-dependent regulation of NF-κB is controlled by mTOR and Raptor in association with IKK. Genes & Development. [Link]

-

Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway. Mechanisms of Ageing and Development. [Link]

-

Advances in NF-κB Signaling Transduction and Transcription. Cellular & Molecular Immunology. [Link]

Sources

- 1. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HM-Chromanone Alleviates Hyperglycemia by Activating AMPK and PI3K/AKT Pathways in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HM-Chromanone Alleviates Hyperglycemia by Activating AMPK and PI3K/AKT Pathways in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antiproliferative activity of some 3-benzylidene-2,3-dihydro-1-benzopyran-4-ones which display selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Evaluation of Novel Homoisoflavonoids for Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of Novel Flavanone Derivatives as Candidate Compounds for the Treatment of Intractable Amyloid Disease – 富山大学 [u-toyama.ac.jp]

- 19. researchgate.net [researchgate.net]

The Emerging Potential of 6-Chlorochroman-3-one Derivatives in Drug Discovery: A Technical Guide

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be selectively modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The chromanone core, a bicyclic heterocyclic system, has long been recognized for its therapeutic potential, with derivatives exhibiting a wide spectrum of biological activities.[1][2] This guide focuses on a specific, yet underexplored, member of this family: the 6-chlorochroman-3-one scaffold. The strategic placement of a chloro group on the aromatic ring is known to significantly modulate the physicochemical and biological properties of small molecules, often enhancing their potency and metabolic stability.[3] This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, derivatization, and potential therapeutic applications of 6-chlorochroman-3-one derivatives, thereby illuminating a promising frontier in the quest for novel therapeutics.

The 6-Chlorochroman-3-one Core: A Foundation for Diverse Bioactivity

The 6-chlorochroman-3-one scaffold is an intriguing starting point for medicinal chemistry campaigns due to its unique combination of structural features. The chromanone core provides a rigid framework amenable to stereocontrolled functionalization, while the ketone at the 3-position and the chloro-substituent at the 6-position offer distinct opportunities for chemical modification and modulation of biological activity.

Rationale for the 6-Chloro-Substituent in Drug Design

The incorporation of a chlorine atom at the 6-position of the chromanone ring is a deliberate design element. Halogenation, particularly with chlorine, can influence a molecule's properties in several ways advantageous for drug development:

-

Enhanced Lipophilicity: The chloro group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

-

Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring, influencing binding interactions with target proteins.

-

Increased Binding Affinity: Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can contribute to enhanced binding affinity and selectivity for a biological target.

These factors collectively suggest that 6-chlorochroman-3-one derivatives are well-positioned to be developed into potent and selective therapeutic agents.

Synthetic Strategies for 6-Chlorochroman-3-one and its Derivatives

The successful exploration of the therapeutic potential of 6-chlorochroman-3-one derivatives hinges on the availability of robust and versatile synthetic methodologies. This section outlines the synthesis of the core scaffold and proposes pathways for its further derivatization at key positions.

Synthesis of the 6-Chlorochroman-3-one Scaffold

While direct literature on the synthesis of 6-chlorochroman-3-one is limited, a plausible and efficient route can be extrapolated from established methods for related chromanones. A common and effective approach involves the intramolecular cyclization of a suitably substituted phenoxypropionic acid.

Proposed Synthetic Pathway for 6-Chlorochroman-3-one:

Figure 1: Proposed synthetic pathway for 6-chlorochroman-3-one.

Experimental Protocol: Synthesis of 6-Chlorochroman-4-one (Intermediate)

-

Michael Addition: To a solution of 4-chlorophenol in a suitable aprotic solvent (e.g., THF), add sodium hydride (1.1 eq.) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add methyl acrylate (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 3-(4-chlorophenoxy)propanoate.

-

Hydrolysis: Dissolve the crude methyl 3-(4-chlorophenoxy)propanoate in a mixture of methanol and 2M aqueous sodium hydroxide. Heat the mixture to reflux for 2-4 hours. After cooling, acidify the solution with 2M hydrochloric acid to precipitate 3-(4-chlorophenoxy)propanoic acid. Filter the solid, wash with cold water, and dry.

-

Intramolecular Friedel-Crafts Acylation: Add the 3-(4-chlorophenoxy)propanoic acid to polyphosphoric acid (PPA) or Eaton's reagent. Heat the mixture to 80-100 °C for 2-4 hours. Pour the hot mixture onto crushed ice and extract with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give 6-chlorochroman-4-one.

Note: This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Derivatization of the 6-Chlorochroman-3-one Scaffold

The 6-chlorochroman-3-one core offers multiple reactive sites for further functionalization, primarily at the C2, C3, and C4 positions. This allows for the generation of diverse chemical libraries for biological screening.

2.2.1. C2-Position Derivatization

The C2 position can be functionalized, for example, through the introduction of aryl or alkyl groups. This can be achieved via an initial α-bromination followed by a coupling reaction.

2.2.2. C3-Position Derivatization

The ketone at the C3 position is a versatile handle for a variety of chemical transformations:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can yield 3-amino-6-chlorochroman derivatives.

-

Wittig Reaction: Reaction with phosphorus ylides can introduce a variety of substituted double bonds at the C3 position.

-

Aldol Condensation: Base-catalyzed condensation with aldehydes or ketones can lead to the formation of α,β-unsaturated ketones.

2.2.3. C4-Position Derivatization

While the C4 position is a methylene group, it can be functionalized following the introduction of a carbonyl group, for example, through oxidation of a C4-hydroxy intermediate.

Potential Therapeutic Applications of 6-Chlorochroman-3-one Derivatives

Based on the known biological activities of the broader chromanone family, 6-chlorochroman-3-one derivatives are poised to be investigated for a range of therapeutic applications.

Anticancer Activity

The chromanone scaffold is present in numerous compounds with demonstrated anticancer properties. For instance, certain spiropyrazoline analogues of 3-benzylidenechromanones have shown significant cytotoxic activity against various cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The 6-chloro substituent can potentially enhance these effects by increasing cellular uptake and interaction with intracellular targets.

Potential Anticancer Mechanisms:

-

Kinase Inhibition: Many small molecule kinase inhibitors feature a chlorinated aromatic ring. 6-Chlorochroman-3-one derivatives could be designed to target specific kinases involved in cancer cell proliferation and survival.

-

Induction of Apoptosis: The rigid chromanone scaffold can be decorated with functional groups that interact with pro-apoptotic proteins or disrupt mitochondrial function in cancer cells.

-

Tubulin Polymerization Inhibition: Certain heterocyclic compounds are known to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.

Neuroprotective Effects

Chromone and chromanone derivatives have been investigated for their potential in treating neurodegenerative diseases.[5] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties.

Potential Neuroprotective Mechanisms: